Cas no 1407067-86-0 (1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-2-(2-hydroxyethyl)-)

1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-2-(2-hydroxyethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-2-(2-hydroxyethyl)-
- 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one
- AKOS013544558
- CS-0349209
- 7-amino-2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
- 1407067-86-0
- EN300-804163
-
- Inchi: 1S/C11H14N2O2/c12-9-2-1-8-3-4-13(5-6-14)11(15)10(8)7-9/h1-2,7,14H,3-6,12H2
- InChI Key: JFPKGBMHIYXVOE-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC(N)=C2)CCN1CCO
Computed Properties
- Exact Mass: 206.105527694g/mol
- Monoisotopic Mass: 206.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 66.6Ų
Experimental Properties
- Density: 1.279±0.06 g/cm3(Predicted)
- Boiling Point: 482.6±45.0 °C(Predicted)
- pka: 14.44±0.10(Predicted)
1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-2-(2-hydroxyethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804163-1.0g |
7-amino-2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-1-one |
1407067-86-0 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
Enamine | EN300-804163-2.5g |
7-amino-2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-1-one |
1407067-86-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
Enamine | EN300-804163-0.25g |
7-amino-2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-1-one |
1407067-86-0 | 95.0% | 0.25g |
$708.0 | 2025-03-21 | |
Enamine | EN300-804163-5.0g |
7-amino-2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-1-one |
1407067-86-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 | |
Enamine | EN300-804163-0.05g |
7-amino-2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-1-one |
1407067-86-0 | 95.0% | 0.05g |
$647.0 | 2025-03-21 | |
Enamine | EN300-804163-0.1g |
7-amino-2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-1-one |
1407067-86-0 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
Enamine | EN300-804163-10.0g |
7-amino-2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-1-one |
1407067-86-0 | 95.0% | 10.0g |
$3315.0 | 2025-03-21 | |
Enamine | EN300-804163-0.5g |
7-amino-2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-1-one |
1407067-86-0 | 95.0% | 0.5g |
$739.0 | 2025-03-21 |
1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-2-(2-hydroxyethyl)- Related Literature
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on 1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-2-(2-hydroxyethyl)-
Comprehensive Overview of 1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-2-(2-hydroxyethyl)- (CAS No. 1407067-86-0)
The compound 1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-2-(2-hydroxyethyl)- (CAS No. 1407067-86-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring an isoquinolinone core with 7-amino and 2-(2-hydroxyethyl) substituents, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting neurological and inflammatory pathways.
In recent years, the demand for 7-amino-3,4-dihydro-2-(2-hydroxyethyl)-1(2H)-isoquinolinone has surged due to its relevance in developing novel therapeutics. Its amino and hydroxyethyl functional groups provide versatile sites for chemical modifications, enabling the creation of derivatives with enhanced pharmacological properties. This aligns with the growing trend in precision medicine and targeted drug delivery, where customized molecules play a pivotal role.
One of the most frequently searched questions about this compound is: "What are the synthetic routes for 1(2H)-Isoquinolinone derivatives?" The answer lies in multi-step organic reactions, often involving condensation, reduction, and cyclization techniques. The CAS No. 1407067-86-0 is particularly notable for its stability under mild conditions, making it a preferred choice for laboratory-scale and industrial applications.
Another hot topic is the compound's potential role in neuroprotection. Studies suggest that isoquinolinone derivatives may modulate key enzymes involved in neurodegenerative diseases, such as Parkinson's and Alzheimer's. This has led to increased interest in 7-amino-3,4-dihydro-2-(2-hydroxyethyl)-1(2H)-isoquinolinone as a scaffold for designing neuroprotective agents. Researchers are also exploring its anti-inflammatory properties, which could pave the way for new treatments for chronic inflammatory disorders.
From a technical standpoint, the compound's physicochemical properties are critical for its applications. Its solubility in polar solvents like water and ethanol, combined with a moderate melting point, ensures compatibility with various formulation techniques. These attributes are essential for drug formulation and delivery systems, which are among the top-searched topics in pharmaceutical sciences.
In conclusion, 1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-2-(2-hydroxyethyl)- (CAS No. 1407067-86-0) represents a promising candidate for advancing medicinal chemistry. Its structural versatility and potential therapeutic benefits make it a focal point for ongoing research. As the scientific community continues to explore its applications, this compound is likely to remain a subject of intense study and innovation.
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